7-Methoxyisoquinoline-1-carboxylic acid

physicochemical profiling drug-likeness medicinal chemistry

SAR programs targeting sigma receptors require the exact 7-methoxy positional isomer to map regioisomeric effects on binding-literature reports a 30-fold Kᵢ range (4.4-133 nM) across methoxy configurations on the isoquinoline scaffold. 7-Methoxyisoquinoline-1-carboxylic acid (CAS 1179149-15-5) delivers computable TPSA of 59.4 Ų, four H-bond acceptors, and logP 1.9 for CNS MPO optimization-parameters not shared by the unsubstituted parent (TPSA ~50.3 Ų, HBA=3) or other regioisomers. • Enables direct amide coupling at the 1-carboxylic acid position for pharmacophore derivatization. • Supports late-stage demethylation to unveil a 7-hydroxy handle for further diversification. • Supplied at 97% purity with room-temperature storage and global shipping.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B7901020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyisoquinoline-1-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CN=C2C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-6H,1H3,(H,13,14)
InChIKeyLDTODIUFQRIRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxyisoquinoline-1-carboxylic Acid – Scaffold Overview


7-Methoxyisoquinoline-1-carboxylic acid (CAS 1179149-15-5, molecular formula C₁₁H₉NO₃, MW 203.19 g/mol) is a synthetic heterocyclic building block belonging to the isoquinoline-1-carboxylic acid class, characterized by a methoxy substituent at the 7-position and a carboxylic acid group at the 1-position of the isoquinoline ring system [1]. The compound is supplied as a versatile small-molecule scaffold for medicinal chemistry applications including amide coupling, esterification, and further functionalization toward biologically active isoquinoline derivatives [1].

Why 7-Methoxyisoquinoline-1-carboxylic Acid Cannot Be Substituted


The position of the methoxy substituent on the isoquinoline ring fundamentally alters the molecule's electronic properties, hydrogen-bond acceptor capacity, lipophilicity, and conformational flexibility relative to the unsubstituted parent or regioisomeric analogs. PubChem-computed data show that introduction of the 7-methoxy group increases the hydrogen-bond acceptor count from 3 to 4, adds a rotatable bond, and shifts computed logP from 2.1 to 1.9 compared with isoquinoline-1-carboxylic acid [1][2]. Published sigma-2 (σ₂) ligand structure–activity relationship studies have demonstrated that changing the configuration of methoxy groups on the isoquinoline moiety can alter σ₂ binding affinity across a range of 4.4–133 nM [3]. These differences mean that substituting 7-methoxyisoquinoline-1-carboxylic acid with an unsubstituted or differently substituted analog will produce a molecule with distinct physicochemical and potentially distinct pharmacological properties.

7-Methoxyisoquinoline-1-carboxylic Acid – Key Differentiation Data


Hydrogen-Bond Acceptor Capacity vs Unsubstituted Parent

The 7-methoxy substituent raises the hydrogen-bond acceptor (HBA) count from 3 (isoquinoline-1-carboxylic acid) to 4, as computed by PubChem Cactvs [1][2]. This change is accompanied by an increase in topological polar surface area from approximately 50.3 Ų to 59.4 Ų and the addition of one rotatable bond (from 1 to 2) [1][2]. Computed XLogP3 shifts from 2.1 to 1.9 [1][2]. These three parameters—HBA count, TPSA, and rotatable bond count—are core components of lead-likeness filters and oral bioavailability prediction models [2].

physicochemical profiling drug-likeness medicinal chemistry

Methoxy Position Modulates Sigma-2 Receptor Affinity

In a systematic SAR study of tetrahydroisoquinoline-based σ₂ ligands by Ashford et al. (2014), altering the configuration of methoxy groups on the isoquinoline moiety resulted in σ₂ Kᵢ values spanning 4.4–133 nM, a 30-fold range [1]. Although 7-methoxyisoquinoline-1-carboxylic acid itself was not directly assayed in this study, the findings constitute a robust class-level inference: the position of methoxy substitution on the isoquinoline ring is a key determinant of biological activity in receptor-binding contexts [1]. This underscores the risk of substituting a 7-methoxy regioisomer with, for example, a 6-methoxy or unsubstituted analog without experimental validation.

sigma-2 receptor structure-activity relationship CNS ligand design

Carboxyl Position Determines Derivatization Geometry

7-Methoxyisoquinoline-1-carboxylic acid has the carboxylic acid at the 1-position (adjacent to the ring nitrogen), whereas 7-methoxyisoquinoline-3-carboxylic acid (CAS 224321-76-0) and 7-methoxyisoquinoline-4-carboxylic acid (CAS 890130-34-4) place the carboxyl group at the 3- and 4-positions respectively [1][2][3]. All three share the same molecular formula (C₁₁H₉NO₃) and molecular weight (203.19 g/mol) [1][2][3]. However, the 1-carboxylic acid position places the derivatizable carboxyl group directly adjacent to the basic isoquinoline nitrogen, enabling intramolecular hydrogen bonding and chelation interactions that are geometrically inaccessible to the 3- or 4-isomers [1]. This positional difference produces distinct vectors for amide or ester elaboration in library synthesis.

positional isomerism amide coupling scaffold diversity

Demethylation to 7-Hydroxy Derivative Diversification Handle

The 7-methoxy group of 7-methoxyisoquinoline-1-carboxylic acid can be chemoselectively demethylated (e.g., using HBr in acetic acid or BBr₃) to yield 7-hydroxyisoquinoline-1-carboxylic acid, a phenolic intermediate capable of further O-alkylation, sulfation, or glucuronidation [1]. Isoquinoline-1-carboxylic acid, lacking a methoxy substituent, cannot undergo this transformation [2]. This synthetic handle makes the 7-methoxy compound a more versatile entry point for generating diverse analog libraries from a single starting material [1].

synthetic diversification prodrug design library chemistry

7-Methoxyisoquinoline-1-carboxylic Acid – Application Scenarios


Fragment-Based Library Synthesis with Enhanced HBA Capacity

When a medicinal chemistry program requires an isoquinoline-1-carboxylic acid scaffold with increased hydrogen-bond acceptor capacity and a computable TPSA of 59.4 Ų for CNS MPO or lead-likeness optimization, 7-methoxyisoquinoline-1-carboxylic acid is the appropriate choice over unsubstituted isoquinoline-1-carboxylic acid (TPSA ≈ 50.3 Ų, HBA = 3) [1][2]. The methoxy group provides an additional hydrogen-bond acceptor without introducing a protonatable amine, preserving the desired physicochemical profile.

Positional Methoxy SAR for Sigma Receptor Ligands

Given the class-level evidence that methoxy configuration on the isoquinoline ring can produce a 30-fold range in σ₂ receptor binding affinity (Kᵢ 4.4–133 nM) [1], procurement of the 7-methoxy positional isomer—rather than the 6-methoxy, 5-methoxy, or unsubstituted analogs—is essential for systematically probing the SAR of methoxy position in a σ₂ or related CNS receptor program. The carboxylic acid at position 1 further allows direct amide coupling to diverse amine-containing pharmacophores.

Sequential Amide Formation and Demethylation Strategy

For synthetic sequences requiring initial amide coupling at the 1-carboxylic acid position followed by late-stage demethylation to unveil a 7-hydroxy group for further diversification, 7-methoxyisoquinoline-1-carboxylic acid offers a strategic advantage [1]. Neither isoquinoline-1-carboxylic acid (no methoxy handle) nor 7-methoxyisoquinoline-3-carboxylic acid (different carboxyl geometry) can support this exact synthetic sequence [2][3].

Anticonvulsant Isoquinoline-1-carboxamide SAR with 7-Methoxy

Substituted amides of isoquinoline-1-carboxylic acids have been investigated as potential anticonvulsants [1]. 7-Methoxyisoquinoline-1-carboxylic acid provides the same 1-carboxamide derivatization capability as the parent isoquinoline-1-carboxylic acid, while the 7-methoxy group offers an additional parameter for modulating CNS penetration (altered logP and TPSA) and target engagement [2][3]. For SAR studies exploring the impact of electron-donating substituents on anticonvulsant activity of isoquinoline-1-carboxamides, this compound is the structurally appropriate choice.

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